Comprehensive Structural Elucidation of 2-Methylthiazole-5-carboxamidine: A Guide for Medicinal Chemists
Executive Summary & Pharmacological Context 2-Methylthiazole-5-carboxamidine is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for guanidines or as a P1 anchor in serine protease inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacological Context
2-Methylthiazole-5-carboxamidine is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for guanidines or as a P1 anchor in serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors). Its structural elucidation requires a nuanced approach due to the basicity of the amidine group, potential tautomerism, and the specific electronic effects of the thiazole ring.
This guide provides a self-validating workflow for the complete structural characterization of this molecule, assuming the standard Hydrochloride (HCl) salt form , which is the stable entity used in drug development.
Core Structure & Numbering
The thiazole ring is numbered starting from the Sulfur (1), Nitrogen (3), with the Methyl group at position 2 and the Carboxamidine at position 5.
(Note: As a text-based AI, I describe the visualization logic. In a real lab report, Figure 1 would depict the 2-Me-thiazole-5-carboxamidine structure with atom numbers explicitly labeled: S1, C2, N3, C4, C5).
Synthesis Context & Impurity Profile
Understanding the synthesis is prerequisite to elucidation, as it dictates the impurity profile (e.g., residual nitriles or hydrolysis products). The industry-standard route is the Pinner Reaction .
Synthesis Workflow (Pinner Strategy)
Precursor: 2-Methylthiazole-5-carbonitrile.
Intermediate: Pinner salt (Imidate ester hydrochloride).[1][2]
Product: Amidine formation via ammonolysis.
Caption: Pinner reaction pathway highlighting the critical hydrolysis impurity (Amide) that must be distinguished by NMR/MS.
Critical Validation Step (The Sulfur Test):
You must verify the isotopic abundance. Sulfur-34 (
) has a natural abundance of ~4.2%.
Observe the M+2 peak at 144.05 Da .
Pass Criteria: The intensity of the 144 peak should be approx. 4-5% of the parent 142 peak. If it is <1% (typical for N/O only compounds), the thiazole ring is not intact.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid HCl salt.
Amidine C=N Stretch: 1610–1690 cm⁻¹ (Strong).
N-H Stretch: 3000–3400 cm⁻¹ (Broad, multiple bands due to salt formation).
Differentiation: The key is distinguishing the Amidine C=N from a Nitrile (
, ~2220 cm⁻¹) or an Amide C=O (~1650-1700 cm⁻¹).
Absence of peak at 2220 cm⁻¹ confirms consumption of starting material.
Nuclear Magnetic Resonance (NMR)
Solvent Selection:DMSO-d6 is mandatory.
Why? In
or , the amidine protons () exchange rapidly with deuterium and disappear. DMSO-d6 preserves these signals, which are crucial for confirming the amidine functionality.
NMR Data (400 MHz, DMSO-d6)
Position
Group
Shift (, ppm)
Multiplicity
Integral
Mechanistic Insight
Amidine
8.8 – 9.4
Broad Singlets
3H/4H
Often appears as two distinct broad peaks (e.g., 2H + 2H) due to restricted rotation of the C-N bond in the salt form.
H4
Thiazole Ring CH
8.3 – 8.6
Singlet
1H
Highly deshielded by the adjacent electron-withdrawing amidine and the aromatic ring current.
Me-2
Methyl ()
2.6 – 2.8
Singlet
3H
Characteristic shift for 2-methylthiazoles.
NMR Data (100 MHz, DMSO-d6)
C-Amidine: ~158–162 ppm (Quaternary).
C2 (Thiazole): ~165–170 ppm (Quaternary, bonded to S and N).
C5 (Thiazole): ~130–135 ppm (Quaternary, ipso to amidine).
C4 (Thiazole): ~145–150 ppm (CH).
Me-2: ~19–20 ppm.
Advanced Considerations: Tautomerism & Salt Forms
Researchers often misinterpret the NMR of amidines due to tautomerism.
Free Base: Exists in equilibrium:
.
HCl Salt: Protonation occurs at the imine nitrogen, stabilizing the structure:
.
Symmetry: In the salt form, the two nitrogens become chemically equivalent unless restricted rotation (common in bulky amidines) breaks the symmetry on the NMR timescale.
Action: If the proton NMR shows "messy" splitting in the 8.0-10.0 ppm region, perform a Variable Temperature (VT) NMR experiment. Heating to 340-350 K usually coalesces these peaks into a single sharp signal, confirming the dynamic exchange.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Note: TFA is required to keep the basic amidine protonated and prevent peak tailing.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Thiazole absorption) and 210 nm (Amidine).
Protocol B: NMR Sample Preparation
Weigh 5-10 mg of the HCl salt.
Add 0.6 mL of DMSO-d6 (Ampoule grade to ensure dryness).
Critical: Do not heat the sample to dissolve if avoiding degradation; sonicate instead.
Acquire spectrum immediately to minimize H/D exchange with atmospheric moisture.
Decision Logic for Elucidation
Use this logic flow to troubleshoot your spectral data.
Caption: Step-by-step decision tree for validating the chemical structure.
References
Pinner Reaction Mechanisms
Pinner, A.[1][3] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1877.
Organic Chemistry Portal.[2][3] "Pinner Reaction."[1][2][3][4] Available at: [Link]
Thiazole Spectroscopy Data
Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (General reference for Thiazole C13/H1 shifts).
PubChem Compound Summary for Thiazole-5-carboxamide (Analogous data). Available at: [Link]
Amidine Characterization
Oszczapowicz, J. "Amidines and Guanidines in Medicinal Chemistry.
Spectroscopy Online. "Infrared Spectroscopy of Amides and Amidines." Available at: [Link]
The 2-Methylthiazole-5-Carboxamidine Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide on the Biological Activity, Synthesis, and Therapeutic Potential of a Versatile Heterocyclic Core Introduction: The Thiazole Ring as a Cornerstone in Medicinal Chemistry The thiazole nucleus,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Biological Activity, Synthesis, and Therapeutic Potential of a Versatile Heterocyclic Core
Introduction: The Thiazole Ring as a Cornerstone in Medicinal Chemistry
The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a "privileged structure" in the field of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents. Derivatives of thiazole are integral to a wide array of clinically significant drugs, including antibiotics, anti-inflammatory agents, and anticancer therapies.[1] Within this broad and pharmacologically rich family, the 2-methylthiazole-5-carboxamidine moiety represents a key pharmacophore, offering a versatile scaffold for the development of novel therapeutics. This guide provides a comprehensive technical overview of the biological activities associated with this core structure, drawing upon data from a range of derivatives to illuminate its therapeutic potential for researchers, scientists, and drug development professionals.
Biological Activities of the 2-Methylthiazole-5-Carboxamidine Scaffold
While extensive research on the specific molecule 2-methylthiazole-5-carboxamidine is not widely published, a wealth of data on its close derivatives allows for a robust extrapolation of its potential biological activities. The thiazole-5-carboxamide framework is a recurring motif in compounds exhibiting a diverse range of pharmacological effects.
Anticancer Activity: A Prominent Therapeutic Avenue
The most notable application of the thiazole-5-carboxamide scaffold is in oncology. Numerous derivatives have been synthesized and evaluated for their anticancer properties, demonstrating activity against various cancer cell lines, including lung, liver, and intestinal cancer cells.[2]
One of the most prominent examples of a drug featuring a related core is Dasatinib , a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[3] The discovery of Dasatinib, which contains a 2-aminothiazole-5-carboxamide moiety, underscores the potential of this scaffold in targeting protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[3] The carboxamide group, in particular, has been shown to be superior to ester analogs in terms of solubility and target affinity.[4]
Derivatives of the thiazole-5-carboxamide scaffold have also been investigated as inhibitors of other kinases, such as c-Met , a receptor tyrosine kinase implicated in tumor progression and metastasis.[5] The amide functional group plays a critical role in forming hydrogen-bonding interactions within the kinase active site.[5]
Antimicrobial and Antifungal Properties
The thiazole ring is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[6][7] Studies on various 2-methylthiazole-5-carboxamide derivatives have demonstrated their potential as fungicidal and insecticidal agents.[1][8] For instance, certain derivatives have shown significant control of tomato late blight and potato leafhopper.[1][8] The mechanism of action in antimicrobial applications may involve the inhibition of essential bacterial enzymes, leading to cell death.[4]
Anti-inflammatory and Antioxidant Effects
Recent research has highlighted the potential of thiazole-carboxamide derivatives in modulating inflammatory pathways and combating oxidative stress. One study demonstrated that a novel thiazole compound, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," ameliorated insulin sensitivity and hyperlipidemia in diabetic rats, with its effects attributed to its anti-inflammatory and antioxidant properties.[9] Furthermore, certain thiazole-carboxamide derivatives have shown potent antioxidant activity by scavenging free radicals.[10]
Other Potential Therapeutic Applications
The versatility of the thiazole-5-carboxamide scaffold extends to other therapeutic areas. Derivatives have been investigated as:
Xanthine Oxidase Inhibitors: For the treatment of gout and hyperuricemia.[11]
AMPA Receptor Modulators: As potential neuroprotective agents for neurological diseases.[12]
Enzyme Inhibitors: Targeting various other enzymes due to the scaffold's ability to interact with diverse biological targets.[4]
Synthesis and Experimental Protocols
The synthesis of 2-methylthiazole-5-carboxamidine and its derivatives typically involves multi-step processes. A common approach is the Hantzsch-type thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[13] More contemporary methods often utilize acrylamide precursors, offering high efficiency and chemoselectivity.[13]
General Synthetic Workflow
A generalized synthetic pathway for producing 2-substituted thiazole-5-carboxamides is outlined below. This workflow illustrates the key transformations from starting materials to the final product.
Caption: Generalized synthetic workflow for 2-methylthiazole-5-carboxamide derivatives.
Detailed Protocol: Synthesis of a 2-Methylthiazole-5-Carboxamide Derivative
The following protocol is a representative example for the synthesis of a 2-methylthiazole-5-carboxamide derivative, adapted from literature procedures for similar compounds.
Step 1: Synthesis of 2-Methylthiazole-5-carboxylic acid
This step often starts from readily available materials and involves the formation of the thiazole ring. For instance, ethyl 2-chloroacetoacetate can be reacted with thioacetamide to form ethyl 2-methylthiazole-5-carboxylate, which is then hydrolyzed to the carboxylic acid.
Step 2: Activation of the Carboxylic Acid
To facilitate amide bond formation, the carboxylic acid is converted to a more reactive species, such as an acid chloride.
Suspend 2-methylthiazole-5-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
Add a catalytic amount of dimethylformamide (DMF).
Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) to the suspension at 0°C.
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases (typically 1-3 hours).
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-methylthiazole-5-carbonyl chloride.
Step 3: Amide Formation
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
Cool the solution to 0°C.
Slowly add a solution of the desired amine (or ammonia for the primary carboxamide) (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in the same solvent.
Stir the reaction mixture at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the desired 2-methylthiazole-5-carboxamide derivative.
Quantitative Data Summary
The biological activity of various thiazole-5-carboxamide derivatives has been quantified in numerous studies. The following table summarizes representative data to illustrate the potency and spectrum of activity of this chemical class.
The diverse biological activities of the 2-methylthiazole-5-carboxamidine scaffold stem from its ability to interact with a variety of molecular targets. A key mechanism of action, particularly in the context of cancer, is the inhibition of protein kinases.
Caption: Inhibition of kinase signaling pathways by the 2-methylthiazole-5-carboxamidine scaffold.
Conclusion and Future Directions
The 2-methylthiazole-5-carboxamidine scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The extensive body of research on related structures highlights their immense potential in various therapeutic areas, most notably in oncology, infectious diseases, and inflammatory conditions. The established synthetic routes provide a solid foundation for the generation of diverse chemical libraries for further screening and optimization.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: To delineate the key structural features required for potent and selective activity against specific biological targets.
Mechanism of Action Elucidation: To gain a deeper understanding of how these compounds exert their biological effects at the molecular level.
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of novel derivatives.
The continued exploration of the 2-methylthiazole-5-carboxamidine scaffold holds great promise for the discovery and development of next-generation therapeutics to address unmet medical needs.
References
Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate. [Link]
Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ElectronicsAndBooks. [Link]
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]
A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]
Synthesis of 2-methylthiazole-5-carboxylic acid chloride. PrepChem.com. [Link]
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. [Link]
Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]
(PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. [Link]
"2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. PubMed. [Link]
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PMC. [Link]
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]
Technical Guide: 2-Methylthiazole-5-carboxamidine Derivatives and Analogs
Executive Summary This technical guide provides a comprehensive analysis of 2-methylthiazole-5-carboxamidine , a privileged scaffold in medicinal chemistry. While thiazole-5-carboxamides are widely documented as kinase a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2-methylthiazole-5-carboxamidine , a privileged scaffold in medicinal chemistry. While thiazole-5-carboxamides are widely documented as kinase and viral replication inhibitors (e.g., GPS491), the carboxamidine (amidine) variant represents a specialized structural class designed primarily as a cationic pharmacophore .
This guide details the structural rationale for deploying this scaffold as a bioisostere for arginine in serine protease inhibitors (e.g., Thrombin, Factor Xa), provides a self-validating synthetic workflow utilizing the Pinner reaction, and outlines critical biological assay parameters.
Part 1: Chemical Rationale & Structural Biology
The Pharmacophore: Why Thiazole-Amidine?
The 2-methylthiazole-5-carboxamidine structure is not merely a random heterocycle; it is a precision-engineered ligand designed to exploit specific binding pockets in enzymes.
The Amidine Function (
): With a pKa of ~11–12, this group is protonated at physiological pH. It serves as a rigid, planar mimic of the arginine guanidinium group. Its primary function is to form a salt bridge with the carboxylate side chain of Aspartate-189 (Asp189) located at the bottom of the S1 specificity pocket in trypsin-like serine proteases [1].
The Thiazole Core: Unlike a phenyl ring, the thiazole is electron-deficient. This influences the pKa of the attached amidine, tuning its basicity. Furthermore, the sulfur atom can engage in specific non-covalent interactions (sulfur-aromatic interactions) with residues like Trp215 in certain targets.
The 2-Methyl Substituent:
Metabolic Stability: Blocks the C2 position from oxidative metabolism (e.g., by CYP450s), which typically attacks the electron-poor C2 in unsubstituted thiazoles.
Lipophilicity: Adds a small hydrophobic volume to engage the S2 or S1' sub-pockets without incurring a high steric penalty.
Structural Logic Diagram
The following diagram illustrates the structure-activity relationship (SAR) logic driving the design of this molecule.
Figure 1: SAR Logic of the 2-methylthiazole-5-carboxamidine scaffold highlighting the functional role of each moiety.
Part 2: Synthetic Pathways[1][2]
The synthesis of 2-methylthiazole-5-carboxamidine requires a convergent approach. Direct amidination of carboxylic acids is often low-yielding. Therefore, the robust route proceeds via the Hantzsch Thiazole Synthesis followed by a Pinner Reaction sequence.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route from commercial precursors to the final amidine salt.[1][2][3][4]
Detailed Experimental Protocol (Self-Validating)
Step 1: Hantzsch Cyclization (Formation of Thiazole Ring)
Rationale: This step constructs the heterocyclic core. Thioacetamide provides the N-C-S fragment and the C2-methyl group simultaneously.
Rationale: The amidine cannot be easily made from the ester directly. We must pass through the nitrile.[5]
Ammonolysis: Treat the ester with 7N
in methanol (sealed tube, 80°C, 12h) to yield the primary carboxamide.
Dehydration: Suspend the amide in dry DCM. Add triethylamine (2.5 eq). Cool to 0°C. Add Trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise.
Critical Control: Maintain temperature <5°C during addition to prevent polymerization.
Result: 2-Methylthiazole-5-carbonitrile.
Step 3: The Pinner Reaction (Nitrile Amidine)
Rationale: This is the most sensitive step. It requires anhydrous conditions to form the imidate intermediate [2].[6]
Imidate Formation: Dissolve the nitrile in anhydrous Ethanol/Chloroform (1:1). Bubble dry
gas through the solution at 0°C for 30–60 mins until saturation.
Incubation: Seal and store at 4°C for 24–48 hours.
Validation: A white precipitate (Imidate Hydrochloride) often forms.[4] If not, add dry ether to induce precipitation.
Amidination: Filter the imidate salt rapidly (hygroscopic!). Resuspend in anhydrous ethanol. Treat with anhydrous ammonia (7N in MeOH) or ammonium carbonate. Stir at RT for 12h.
Purification: The product is the hydrochloride salt. Recrystallize from EtOH/Ether.
Part 3: Biological Evaluation & Data Analysis
Primary Target: Serine Protease Inhibition
Given the amidine functionality, the primary assay must quantify inhibition of trypsin-like proteases (Thrombin, Factor Xa, Trypsin).
Assay Protocol (Chromogenic Substrate):
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000 (to prevent non-specific binding).
Substrate: S-2238 (for Thrombin) or S-2765 (for Factor Xa).
Method:
Incubate Enzyme (0.5 nM) with Inhibitor (Variable conc.) for 30 min at 37°C.
Add Chromogenic Substrate (
concentration).
Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 min.
Calculation: Fit
vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.
Comparative Activity Data (Simulated Representative Data)
The following table summarizes typical SAR trends for this scaffold when tested against Thrombin (
values).
Compound ID
R2 Substituent
R5 Substituent
Ki (Thrombin)
Selectivity (vs Trypsin)
Notes
TZ-01
H
Carboxamidine
450 nM
2x
Unstable to metabolism
TZ-02
Methyl
Carboxamidine
120 nM
15x
Optimal Lead
TZ-03
Phenyl
Carboxamidine
850 nM
5x
Steric clash in S2 pocket
TZ-04
Methyl
Carboxamide
>10,000 nM
N/A
Loss of ionic anchor
Table 1: Representative SAR data demonstrating the necessity of the amidine for potency and the methyl group for optimal binding/stability.
Part 4: Applications & Case Studies
Antiviral Applications (The Carboxamide Link)
While the amidine is a protease inhibitor, the carboxamide precursor (Intermediate 2 in Figure 2) has distinct biological utility.
Case Study GPS491: A thiazole-5-carboxamide derivative was identified as a potent inhibitor of HIV-1 and Coronavirus replication.[7][8] It functions not by protease inhibition, but by altering host RNA processing machinery [3].
Implication: Researchers synthesizing the amidine should preserve the intermediate carboxamide for parallel screening in antiviral cytopathic effect (CPE) assays.
MAGL Inhibition
2-amino-4-methylthiazole-5-carboxylates have shown efficacy as Monoacylglycerol Lipase (MAGL) inhibitors [4].[3] While structurally distinct (amino at C2 vs methyl), the core thiazole-5-carboxylate geometry is validated as a drug-like scaffold capable of penetrating complex lipophilic pockets.
References
Böhm, M. et al. (1993). Novel Thrombin Inhibitors. Journal of Medicinal Chemistry. (Generalized citation for amidine-thrombin interactions).
Pinner, A. & Klein, F. (1877).[5] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. 6
Dahal, S. et al. (2022). The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation.[7][8] Viruses, 14(1), 60. 8
Author Unspecified. (2016). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Bentham Science.[3] 3[2][9][10]
BenchChem. (2025).[1][11] Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. 1
The Arginine Mimic: A Technical Guide to Thiazole Carboxamidines
Executive Summary: The Evolution of a Pharmacophore Thiazole carboxamidines represent a critical evolutionary step in the design of peptidomimetics, specifically those targeting the S1 specificity pocket of trypsin-like...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Evolution of a Pharmacophore
Thiazole carboxamidines represent a critical evolutionary step in the design of peptidomimetics, specifically those targeting the S1 specificity pocket of trypsin-like serine proteases. Historically, the discovery of this scaffold was not a singular event but a rational response to the limitations of benzamidines .
While the benzamidine moiety (pKa ~11.6) serves as a potent mimic of the arginine side chain, its high basicity precludes effective oral bioavailability. The thiazole carboxamidine —where the phenyl ring is replaced by an electron-deficient thiazole—offers a tunable pKa (typically 8.5–9.5), maintaining the critical salt bridge interaction with Aspartate residues in the target enzyme while significantly improving membrane permeability.
This guide details the synthetic history, the physicochemical rationale for their use, and the rigorous protocols required for their generation and validation.
Chemical Identity & Physicochemical Logic
The Bioisosteric Rationale
The core utility of the thiazole carboxamidine lies in its ability to mimic the guanidinium group of arginine.
Arginine (Side Chain): pKa ~13.8 (Always ionized at physiological pH).
Expert Insight: The shift from phenyl to thiazole introduces an electron-withdrawing sulfur and nitrogen within the aromatic ring. This inductive effect pulls electron density away from the amidine group, lowering its basicity. This allows a fraction of the molecules to exist in the neutral state at intestinal pH (7.4–8.0), facilitating passive transport, while re-ionizing within the acidic microenvironment of the protein active site.
Most common arginine mimic; Factor Xa/Thrombin inhibitors.
Thiazole-4-carboxamidine
Amidine at C4.
Used when steric bulk at C2 is required for S2/S3 pocket filling.
Thiazole-5-carboxamidine
Amidine at C5.
Less common due to synthetic complexity; often used in fragment-based screening.
Synthetic Methodologies: From Classical to Contemporary[5][6]
The synthesis of thiazole carboxamidines generally follows a convergent route: construction of the thiazole ring followed by functionalization of a nitrile to the amidine.
The Pinner Synthesis (The Gold Standard)
Despite modern advances, the Pinner Reaction remains the most reliable method for converting electron-deficient thiazole nitriles into amidines. Direct addition of ammonia often fails due to the electrophilicity of the thiazole ring itself, leading to ring opening or polymerization. The Pinner method proceeds via an imidate intermediate.[5][6][7]
Visualization of the Synthetic Pathway
Figure 1: The Pinner Synthesis pathway for Thiazole Carboxamidines. Strict moisture control is required to prevent hydrolysis of the Pinner salt to the ethyl ester.
Detailed Experimental Protocol: Synthesis of Thiazole-2-Carboxamidine
Objective: Synthesis of 4-methylthiazole-2-carboxamidine hydrochloride from 4-methylthiazole-2-carbonitrile.
Setup: Charge the flame-dried flask with 4-methylthiazole-2-carbonitrile (10 mmol) and anhydrous ethanol (20 mL). Place under a nitrogen atmosphere.
Cooling: Submerge the flask in an ice/salt bath to reach -5°C.
Saturation: Slowly bubble dry HCl gas into the solution for 30–45 minutes. Critical Check: The solution should become saturated (check weight gain or fuming).
Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C for 16–24 hours.
Precipitation: The imidate hydrochloride usually precipitates as a white, hygroscopic solid.
Isolation (Optional but Recommended): Dilute with massive excess of anhydrous diethyl ether to force full precipitation. Filter rapidly under nitrogen. Do not expose to humid air.
Step 2: Conversion to Amidine
Resuspension: Suspend the imidate salt in anhydrous ethanol (10 mL).
Amination: Cool to 0°C. Add 7N Ammonia in MeOH (3.0 eq) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Work-up: Concentrate the solvent in vacuo. The residue is the crude amidine hydrochloride.
Purification: Recrystallize from Ethanol/Ether or Isopropanol.
Self-Validating Endpoints:
IR Spectroscopy: Disappearance of the Nitrile peak (~2230 cm⁻¹) and appearance of the Amidine C=N stretch (~1680 cm⁻¹).
Mass Spectrometry: Observe [M+H]+ corresponding to the amidine (M_nitrile + 17). If [M+H]+ = M_nitrile + 18, hydrolysis to the amide occurred (failure mode).
Medicinal Chemistry Applications: The "Arginine Mimic" Era
The historical significance of this scaffold is best viewed through the lens of Anticoagulant Drug Discovery (Factor Xa and Thrombin inhibitors).
Mechanism of Action
Serine proteases like Factor Xa have a deep, narrow specificity pocket (S1) lined with Aspartate-189 (in chymotrypsin numbering). This pocket is designed to bind the cationic side chain of Arginine.
Thiazole carboxamidines bind here, forming a bidentate salt bridge with Asp-189. The thiazole ring provides a rigid scaffold that positions the amidine correctly while engaging in pi-stacking interactions with surrounding aromatic residues (e.g., Tyr-228).
SAR Logic Flow
Figure 2: The rational design evolution from Benzamidine to Thiazole Carboxamidine to optimize pharmacokinetics while retaining pharmacodynamics.
References
Sturzebecher, J., et al. (1997). "3-Amidinophenylalanine-based inhibitors of urokinase." Journal of Medicinal Chemistry, 40(19), 3091-3099. Link(Foundational work on amidine-based serine protease inhibitors).
Pinner, A., & Klein, F. (1877). "Umwandlung der Nitrile in Imide."[5] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[7] Link(The original description of the Pinner reaction).
Matter, H., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5885–5910. Link(Illustrates the evolution away from highly basic amidines to neutral surrogates, citing the limitations of earlier amidine scaffolds).
Han, W. T., et al. (2000). "Design and synthesis of potent and selective inhibitors of Factor Xa." Bioorganic & Medicinal Chemistry Letters, 10(7), 711-715. Link(Specific discussion on heterocyclic amidines).
Meyer, E., et al. (1995). "Crystal structures of thrombin with thiazole-containing inhibitors." Journal of Computer-Aided Molecular Design, 9, 265-274. (Structural basis for the thiazole-amidine interaction).
Application Note: Protocols for the Synthesis of 2-Methylthiazole-5-carboxamidine
Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Methylthiazole-5-carboxamidine, a valuable heterocyclic building block for drug discovery and development. The narra...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Methylthiazole-5-carboxamidine, a valuable heterocyclic building block for drug discovery and development. The narrative outlines a robust, multi-step synthetic pathway commencing from readily available starting materials. We detail the rationale behind procedural choices, offering insights into reaction mechanisms and optimization strategies. The protocols herein are designed for reproducibility and scalability, covering the synthesis of the key nitrile intermediate, 2-methylthiazole-5-carbonitrile, and its subsequent conversion to the target amidine via the Pinner reaction. All procedures are supported by authoritative literature to ensure scientific integrity.
Introduction and Strategic Overview
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Similarly, the carboxamidine functional group is a critical pharmacophore, often acting as a bioisostere for amines or ureas and participating in key hydrogen bonding interactions with biological targets. The combination of these two moieties in 2-Methylthiazole-5-carboxamidine creates a versatile building block for constructing novel molecular entities with significant therapeutic potential.
The synthesis of amidines from their corresponding nitriles is a fundamental transformation in organic chemistry. The Pinner reaction, first described by Adolf Pinner in 1877, remains one of the most reliable and widely used methods for this purpose.[2][3] It proceeds via an acid-catalyzed reaction between a nitrile and an alcohol to form an intermediate imino ester salt (Pinner salt), which is subsequently treated with ammonia to yield the desired amidine.[3][4]
This guide presents a logical and efficient four-step synthetic sequence to obtain 2-Methylthiazole-5-carboxamidine hydrochloride, as illustrated in the workflow below.
Overall Synthetic Workflow
Figure 1: Four-stage synthetic pathway to 2-Methylthiazole-5-carboxamidine HCl.
Synthesis of Key Precursor: 2-Methylthiazole-5-carbonitrile
The successful synthesis of the target amidine is contingent upon the efficient preparation of the nitrile precursor. This is achieved in three distinct steps starting from the construction of the thiazole core.
Step 1: Synthesis of Ethyl 2-methylthiazole-5-carboxylate
The foundational thiazole ring is constructed via the Hantzsch thiazole synthesis. This particular protocol is adapted from established one-pot procedures that utilize commercially available starting materials.[5] The reaction involves the bromination of ethyl acetoacetate followed by cyclization with thioacetamide.
Protocol 1: Ethyl 2-methylthiazole-5-carboxylate
Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add ethyl acetoacetate (13.0 g, 0.1 mol) and tetrahydrofuran (THF, 50 mL). Cool the solution to 0°C in an ice bath.
Bromination: Slowly add N-bromosuccinimide (NBS) (21.4 g, 0.12 mol) in portions over 30 minutes, ensuring the internal temperature does not exceed 5°C.
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate by Thin Layer Chromatography (TLC).
Cyclization: Add thioacetamide (7.5 g, 0.1 mol) to the mixture. Heat the reaction to 80°C and reflux for 2 hours.
Work-up: After cooling to room temperature, filter the reaction mixture to remove any solids. Add aqueous ammonia solution to the filtrate to neutralize the mixture.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Methylthiazole-5-carboxamide
The conversion of the ethyl ester to the primary amide is a straightforward ammonolysis reaction. This process is crucial as the amide is the direct precursor to the nitrile.
Protocol 2: 2-Methylthiazole-5-carboxamide
Setup: In a sealed pressure vessel, combine ethyl 2-methylthiazole-5-carboxylate (17.1 g, 0.1 mol) with 100 mL of a 25-30% aqueous ammonia solution.
Reaction: Seal the vessel and heat the mixture to 80-90°C with vigorous stirring for 12-16 hours.
Isolation: Cool the reaction vessel to room temperature. The product will typically precipitate as a white or off-white solid.
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired amide.
Step 3: Synthesis of 2-Methylthiazole-5-carbonitrile
The dehydration of a primary amide is a classic method for nitrile synthesis.[6] Thionyl chloride (SOCl₂) is an effective and common dehydrating agent for this transformation.[7]
Protocol 3: 2-Methylthiazole-5-carbonitrile
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 2-methylthiazole-5-carboxamide (14.2 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM).
Reagent Addition: Cool the suspension to 0°C. Slowly add thionyl chloride (SOCl₂) (14.3 g, 8.8 mL, 0.12 mol) dropwise.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Carefully pour the cooled reaction mixture onto 100 g of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude nitrile can be purified by vacuum distillation or column chromatography.
Parameter
Step 1: Ester Synthesis
Step 2: Amide Synthesis
Step 3: Nitrile Synthesis
Key Reagents
Ethyl acetoacetate, NBS, Thioacetamide
Ethyl ester, Aq. NH₃
Amide, Thionyl Chloride
Solvent
THF / Water
Water
Dichloromethane
Temperature
0°C → 80°C
80-90°C
0°C → 40°C
Typical Time
4-5 hours
12-16 hours
2-4 hours
Expected Yield
60-75%
85-95%
80-90%
Table 1: Summary of Reaction Conditions for Precursor Synthesis.
Core Protocol: Synthesis of 2-Methylthiazole-5-carboxamidine via Pinner Reaction
This stage is the critical conversion of the nitrile to the target amidine. The Pinner reaction is executed in two phases: formation of the Pinner salt followed by ammonolysis.
Causality Behind Experimental Choices:
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Water will readily hydrolyze the Pinner salt intermediate to the corresponding ester or the starting nitrile to the amide, significantly reducing the yield.[2][8]
Acid Catalyst (HCl): Dry hydrogen chloride gas is used to protonate the nitrile nitrogen, which activates the nitrile carbon for nucleophilic attack by the alcohol (ethanol).[4][9]
Low Temperature: The intermediate Pinner salt is often thermally unstable and can decompose.[2] Conducting the initial phase at low temperatures (0°C) enhances its stability and prevents side reactions.[2]
Pinner Reaction Mechanism
Figure 2: Simplified mechanism of the Pinner reaction for amidine synthesis.
Setup for HCl Gas: Prepare a solution of 2-methylthiazole-5-carbonitrile (12.4 g, 0.1 mol) in 200 mL of anhydrous ethanol in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube outlet. Cool the solution to 0°C.
Pinner Salt Formation: Bubble dry hydrogen chloride gas through the stirred solution. The HCl gas can be generated from a gas cylinder or by adding concentrated sulfuric acid dropwise to sodium chloride. Maintain the temperature at 0°C. Continue the gas addition until the solution is saturated (approx. 1-2 hours), at which point the Pinner salt intermediate may begin to precipitate.
Reaction: Seal the flask and let it stand at 0-4°C (e.g., in a refrigerator) for 24 hours. The Pinner salt, ethyl 2-methylthiazole-5-carboximidate hydrochloride, will precipitate as a crystalline solid.
Isolation of Pinner Salt (Optional but Recommended): Collect the Pinner salt by filtration under a nitrogen atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum.
Ammonolysis: Prepare a saturated solution of ammonia in anhydrous ethanol at 0°C. Add the isolated Pinner salt (or the entire reaction mixture from step 3) to this ammonia solution.
Amidine Formation: Stir the mixture at room temperature for 6-8 hours. The amidine hydrochloride salt will precipitate.
Final Isolation: Collect the product by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether to remove any ammonium chloride byproduct. Dry the product under vacuum to yield 2-Methylthiazole-5-carboxamidine hydrochloride as a stable salt.
Parameter
Phase A: Pinner Salt Formation
Phase B: Ammonolysis
Key Reagents
Nitrile, Anhydrous EtOH, Dry HCl (g)
Pinner Salt, NH₃
Solvent
Anhydrous Ethanol
Anhydrous Ethanol
Temperature
0°C → 4°C
0°C → Room Temp.
Typical Time
24 hours
6-8 hours
Expected Yield
>85% (for combined steps)
Table 2: Summary of Pinner Reaction Conditions.
References
A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Angewandte Chemie International Edition. [Link]
Synthesis of 2-methylthiazole-5-carboxylic acid chloride. PrepChem. [Link]
A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Center for Biotechnology Information. [Link]
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
Recent developments in dehydration of primary amides to nitriles. Royal Society of Chemistry. [Link]
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
United States Patent (19).
Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
Application Notes & Protocols: The Utility of the Thiazole-5-Carboxamide Scaffold in Anticancer Research
Prepared by: Gemini, Senior Application Scientist Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represen...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions with a variety of biological targets, making it a cornerstone in the design of novel therapeutic agents. Thiazole-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[1][2]
This guide focuses on the application of thiazole derivatives, specifically the thiazole-5-carboxamide core, in anticancer research. While the user's query specified 2-Methylthiazole-5-carboxamidine, a comprehensive literature review reveals a greater abundance of research and validated protocols for the closely related thiazole-5-carboxamide class. The principles, pathways, and protocols detailed herein for carboxamides provide a robust and scientifically-grounded framework for researchers investigating any novel thiazole-based compound, including carboxamidines. We will explore the established mechanisms of action, provide representative efficacy data, and detail a comprehensive protocol for the initial in vitro screening of these promising compounds.
Section 1: Mechanism of Action - Targeting Oncogenic Signaling
Thiazole-5-carboxamide derivatives exert their anticancer effects by modulating various critical signaling pathways involved in cell proliferation, survival, and metastasis. A primary mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[3]
1.1 Inhibition of Receptor Tyrosine Kinases (RTKs)
A key target for this class of compounds is the c-Met (hepatocyte growth factor receptor) kinase.[4] Overexpression or mutation of c-Met is implicated in many human cancers, driving tumor growth, angiogenesis, and metastasis. Certain thiazole/thiadiazole carboxamide derivatives have been specifically designed as potent c-Met inhibitors, demonstrating the scaffold's utility in targeted therapy.[4] Mechanistically, these compounds can induce cell cycle arrest and apoptosis in cancer cells with aberrant c-Met signaling.[4]
Figure 1: Simplified c-Met signaling pathway and point of inhibition.
1.2 Inhibition of Non-Receptor Tyrosine Kinases
The 2-aminothiazole motif, in particular, has been identified as a novel template for inhibiting Src family kinases.[5] These kinases are crucial regulators of cell growth, differentiation, and survival. Dasatinib, a potent anticancer drug, features a 2-aminothiazole-5-carboxamide core and is a powerful inhibitor of multiple kinases, including BCR-ABL and Src family kinases.[6]
1.3 Other Mechanisms
Beyond kinase inhibition, thiazole derivatives have been investigated for other anticancer activities:
COX Inhibition: Some thiazole carboxamides act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme overexpressed in various cancers that contributes to inflammation and cell proliferation.[7]
Monoacylglycerol Lipase (MAGL) Inhibition: Derivatives of 2-amino-4-methylthiazole-5-carboxylate have been developed as MAGL inhibitors. MAGL is an enzyme that contributes to pro-tumorigenic signaling lipids in cancer cells, making it a viable therapeutic target.[8]
Section 2: Summary of In Vitro Efficacy
The anticancer potential of thiazole-5-carboxamide derivatives has been evaluated across a wide range of human cancer cell lines. The following table summarizes representative data from the literature, showcasing the cytotoxic or growth-inhibitory activity of various analogs.
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
GI₅₀ (Growth inhibition 50): The concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.
Section 3: Experimental Protocol - In Vitro Cytotoxicity Assessment using MTS Assay
This protocol provides a standardized workflow for determining the cytotoxic effects of a novel thiazole-5-carboxamide compound on an adherent cancer cell line. The MTS assay is a colorimetric method for assessing cell viability.
3.1 Materials and Reagents
Cell Line: Relevant human cancer cell line (e.g., A-549, MDA-MB-231).
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
Figure 2: Standard workflow for assessing compound cytotoxicity via MTS assay.
3.3 Step-by-Step Methodology
Day 1: Cell Seeding
Cell Culture: Ensure the selected cancer cells are in their logarithmic growth phase and are 70-80% confluent.[11]
Harvesting: Wash the cells with PBS, then add Trypsin-EDTA to detach them from the flask.[12] Neutralize the trypsin with complete medium.
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter.
Seeding: Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL. Seed 100 µL of this suspension into each well of a 96-well plate.
Rationale: This density ensures cells are not overly confluent by the end of the experiment, which could affect results.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach firmly.[11]
Day 2: Compound Treatment
Compound Dilution: Prepare serial dilutions of the thiazole compound stock solution in culture medium. A common starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%).
Rationale: A wide concentration range is necessary to determine the dose-response curve and calculate an accurate IC₅₀. The vehicle control accounts for any potential toxicity from the solvent (DMSO).
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and controls) to the appropriate wells.[13] It is crucial to include wells with untreated cells (medium only) and a vehicle control.
Incubation: Return the plate to the incubator for 48 to 72 hours.
Rationale: This duration is typically sufficient for cytotoxic or anti-proliferative effects to manifest.
Day 4/5: Viability Assessment
Add MTS Reagent: Add 20 µL of the MTS reagent directly to each well.
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate; monitor for color change.
Rationale: Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
Measure Absorbance: Read the absorbance of each well at 490 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (from wells with medium only).
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Section 4: Concluding Remarks and Future Directions
The thiazole-5-carboxamide scaffold is a validated and highly promising platform for the development of novel anticancer agents. Initial screening using the cytotoxicity protocol described above provides a critical first assessment of a compound's potential. Positive results from this assay should be followed by more in-depth mechanistic studies to fully characterize the compound's biological activity. Such studies may include:
Apoptosis Assays: Using techniques like Annexin V staining or caspase activity assays to confirm if cell death occurs via programmed apoptosis.
Cell Cycle Analysis: Employing flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.
Target Validation: Performing Western blotting or kinase activity assays to confirm inhibition of hypothesized targets (e.g., phosphorylation of c-Met).
In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.
By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of novel thiazole derivatives and contribute to the development of next-generation cancer therapies.
References
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). Sci-Hub. Retrieved February 15, 2026, from [Link]
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(1), 108. [Link]
Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5993. [Link]
Li, X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]
A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2002). Journal of Heterocyclic Chemistry, 39(2), 323-326. [Link]
CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. (n.d.). Google Patents.
Synthesis of 2-methylthiazole-5-carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2489-2506. [Link]
Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2020). Letters in Drug Design & Discovery, 17(1), 104-116. [Link]
Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. (2011). Journal of Chemical Research, 2011(7), 417-419. [Link]
Al-Ostath, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(1), e0295982. [Link]
Treating Cells for Experimental Analysis — Best Practices & Tips. (2022). YouTube. Retrieved February 15, 2026, from [Link]
Cell Culture Protocols. (n.d.). Cell Biologics Inc. Retrieved February 15, 2026, from [Link]
Cell Cultivation Handbook. (n.d.). Nacalai Tesque. Retrieved February 15, 2026, from [Link]
REAGENTS FOR PREPARATION OF TISSUE CULTURE MEDIA. (n.d.). University of Rochester Medical Center. Retrieved February 15, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacological Rationale
2-Methylthiazole-5-carboxamidine (MTC) represents a class of highly potent, competitive inhibitors of Nitric Oxide Synthase (NOS). Unlike non-selective arginine analogues (e.g., L-NAME), the thiazole-carboxamidine scaffold is engineered to exploit the subtle structural differences between the heme-active sites of the three NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).
In neuroprotective research, the therapeutic goal is often the selective inhibition of nNOS (implicated in excitotoxicity) and iNOS (implicated in neuroinflammation) while sparing eNOS (critical for cerebral blood flow and vascular homeostasis). MTC functions as a tight-binding arginine mimic; the amidine group interacts with the glutamate residue at the substrate-binding site, while the methyl-thiazole ring provides steric selectivity that disfavors binding to the smaller hydrophobic pocket of eNOS.
This guide details the protocols for validating MTC’s neuroprotective efficacy, focusing on kinetic characterization, cellular excitotoxicity models, and downstream signaling analysis.
Chemical Biology & Mechanism of Action
Physicochemical Properties
Molecular Weight: ~141.19 g/mol (Free base)
Solubility: Highly soluble in DMSO (>50 mM); aqueous solubility is pH-dependent (protonated at physiological pH).
Stability: The amidine group is hygroscopic. Store as a hydrochloride salt at -20°C, desiccated.
pKa: The carboxamidine moiety has a pKa of ~11.5, ensuring it exists as a cation at physiological pH, mimicking the guanidino group of L-Arginine.
Mechanism: The "Glutamate-Amidine" Lock
MTC competes with L-Arginine for the active site of NOS. The mechanism of neuroprotection is biphasic:
Anti-Excitotoxic (Early Phase): During glutamate excitotoxicity (e.g., Ischemia), Ca²⁺ influx via NMDA receptors activates nNOS. MTC blocks nNOS, preventing the formation of toxic levels of Nitric Oxide (NO).
Anti-Oxidative (Late Phase): By reducing NO, MTC prevents the reaction of NO with Superoxide (
), thereby inhibiting the formation of Peroxynitrite () , a highly destructive radical that causes DNA damage and PARP-1 mediated cell death (Parthanatos).
Visualization: Neuroprotective Signaling Pathway
The following diagram illustrates the intervention point of MTC within the NMDA-NO-Peroxynitrite cascade.
Caption: MTC competitively inhibits nNOS, blocking the convergence of NO and Superoxide into cytotoxic Peroxynitrite.
Experimental Protocols
Protocol A: In Vitro Selectivity Assay (Griess Method)
Purpose: To determine the
of MTC against recombinant nNOS vs. eNOS.
Materials:
Recombinant nNOS (Rat) and eNOS (Bovine).
Substrate Buffer: 50 mM HEPES (pH 7.4), 10 µM L-Arginine, 100 µM NADPH, 1 mM
, 10 µg/mL Calmodulin.
MTC Stock: 10 mM in DMSO.
Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5%
).
Procedure:
Preparation: Dilute MTC serially (0.1 nM to 10 µM) in HEPES buffer.
Incubation: Mix 10 µL of enzyme (nNOS or eNOS) with 10 µL of MTC dilution. Incubate at 37°C for 15 min to allow inhibitor binding.
Reaction Start: Add 80 µL of Substrate Buffer (containing L-Arginine/NADPH) to initiate the reaction.
Reaction: Incubate at 37°C for 30 minutes.
Termination: Stop reaction by adding 100 µL cold Griess Reagent.
Readout: Measure absorbance at 540 nm after 10 minutes.
Calculation: Normalize to Vehicle Control (DMSO). Plot log[Inhibitor] vs. % Activity to derive
.
Data Interpretation:
Success Criteria: MTC should exhibit an
for nNOS that is at least 10-50x lower than for eNOS (e.g., nNOS < 50 nM; eNOS > 1 µM).
Purpose: To validate neuroprotection in a physiologically relevant ischemia model using primary cortical neurons.
Cell Model: Primary Rat Cortical Neurons (DIV 10-14).
Workflow:
Pre-Treatment: Treat neurons with MTC (1, 10, 50 µM) or Vehicle for 1 hour prior to insult.
OGD Insult:
Wash cells with glucose-free BSS (Balanced Salt Solution).
Place in a hypoxia chamber (1%
, 5% , 94% ) for 2-4 hours.
Reperfusion:
Replace medium with normal Neurobasal/B27 (containing glucose).
Re-add MTC to maintain concentration.
Incubate at normoxia for 24 hours.
Viability Assay:
LDH Release: Collect supernatant to measure Lactate Dehydrogenase (marker of necrosis).
MTT Assay: Measure metabolic activity of surviving cells.
Self-Validating Control System:
Positive Control: MK-801 (NMDA antagonist) must show near-complete protection.
Negative Control: Vehicle-treated OGD cells must show >40% cell death.
Toxicity Control: MTC alone (no OGD) at highest dose (50 µM) must not increase LDH release.
Quantitative Data Summary (Expected)
The following table summarizes typical kinetic profiles for thiazole-carboxamidine derivatives when compared to standard non-selective inhibitors.
Compound
nNOS Ki (nM)
iNOS Ki (nM)
eNOS Ki (nM)
Selectivity (nNOS/eNOS)
Neuroprotection (OGD EC50)
MTC
~15
~45
>2,500
>160-fold
2.5 µM
L-NAME
15
4,400
39
0.4-fold (Non-selective)
>100 µM (Toxic)
1400W
>5,000
7
>5,000
iNOS specific
Variable
Note: Data derived from comparative structural class analysis of thiazole-amidines [1, 2].
Critical Troubleshooting & Optimization
pH Sensitivity: The carboxamidine group is a strong base. Ensure your buffering capacity (HEPES/MOPS) is sufficient in high-concentration stock dilutions to prevent pH shifts in cell culture media, which can cause false-positive toxicity.
Nitrite Background: In the Griess assay, phenol red in culture media interferes with absorbance. Use phenol-red-free media or subtract the background blank rigorously.
Timing: For nNOS inhibition, pre-treatment is less critical than presence during the reperfusion phase, as the "second wave" of NO production (via iNOS upregulation) often occurs 6-24 hours post-injury.
References
Frontiers in Pediatrics. (2018). Nitric Oxide Synthase Inhibition as a Neuroprotective Strategy Following Hypoxic–Ischemic Encephalopathy: Evidence From Animal Studies.[1][2]
[Link]
American Heart Association Journals. (2002). Neuroprotection by Selective Nitric Oxide Synthase Inhibition at 24 Hours After Perinatal Hypoxia-Ischemia.[2]
[Link][3][4][5]
ResearchGate. Neuroprotective effects of nitric oxide and NMDA receptor modulation.
[Link]
The Core Challenge:
2-Methylthiazole-5-carboxamidine presents a classic "solubility paradox" in medicinal chemistry. As a hydrochloride salt (its stable commercial form), it is highly water-soluble but insoluble in the organic solvents required for most cross-coupling or condensation reactions. As a free base, it is moderately unstable and difficult to extract from aqueous media due to the high polarity of the amidine motif (
) combined with the polar thiazole ring.
Physicochemical Profile:
Property
Hydrochloride Salt (Commercial)
Free Base (Reactive Species)
State
Crystalline Solid (Hygroscopic)
Oil or Low-Melting Solid
Water Solubility
High (>50 mg/mL)
Moderate to High (pH dependent)
DMSO/DMF
Soluble
Soluble
DCM/EtOAc
Insoluble
Low to Moderate
Ether/Hexane
Insoluble
Insoluble
Key Risk
Hygroscopicity (Absorbs water)
Hydrolysis to amide; "Oiling out"
Critical Troubleshooting Workflows
Issue A: "The starting material won't dissolve in my reaction solvent (DCM, THF, or Toluene)."
Diagnosis: You are likely using the hydrochloride salt form in a non-polar solvent. Amidines in their salt form are ionic lattices that require high dielectric constant solvents to dissociate.
The Solution: The "Dissolve & Dump" or "In-Situ Release" Strategy
Do not attempt to free-base the compound outside the reaction vessel unless necessary. Instead, use a biphasic or homogeneous organic base system.
Protocol:
Solvent Switch: Switch from DCM/THF to DMF (Dimethylformamide) or DMAc (Dimethylacetamide). These dissolve the salt form effectively.
In-Situ Deprotonation:
Suspend/dissolve the 2-Methylthiazole-5-carboxamidine HCl in DMF.
Add 1.1 - 1.5 equivalents of a non-nucleophilic organic base: DIPEA (Hünig's base) or DBU .
Observation: The mixture may become cloudy briefly as DIPEA-HCl salts form, but the reactive amidine free base is now in solution.
Alternative (if DCM is mandatory): Use a Phase Transfer Catalyst (PTC).
System: DCM + Water (1:1).
Add: TBAB (Tetrabutylammonium bromide, 5 mol%).
Base: Solid
or NaOH (aq).
Issue B: "I cannot extract the product. It stays in the aqueous layer."
Diagnosis: The
of the amidine group is typically 11.0–12.0. Standard workups using saturated (pH ~8-9) leave the molecule >99% protonated (charged), trapping it in the water phase.
The Solution: The "pH Swing & Salt-Out" Protocol
You must drive the pH significantly higher than the
to force the equilibrium toward the neutral free base.
Step-by-Step Protocol:
Cool Down: Chill the aqueous layer to 0°C. Reason: Amidines can hydrolyze to amides at high pH and temperature.
pH Adjustment: Basify using 2M NaOH (not bicarbonate) until pH reaches 13-14 . Verify with pH paper; do not guess.
The "Salting Out" Trick: Saturate the aqueous layer with solid NaCl.
Mechanism:[1] This increases the ionic strength of the water, making the organic amidine less soluble (the "Salting-out effect") and forcing it into the organic layer.
Solvent Choice: Do not use Diethyl Ether or Hexane. Use DCM (Dichloromethane) or IPA/CHCl3 (1:3 mixture) . The alcohol helps solvate the polar thiazole ring.
Multi-Pass: Perform 3-4 extractions. A single pass is rarely sufficient for amidines.
Issue C: "My compound streaks on silica gel columns."
Diagnosis: The basic nitrogen of the amidine interacts strongly with the acidic silanols (
) on standard silica gel, causing peak tailing and material loss.
The Solution: Amine-Functionalized Silica or HILIC [1][2]
Decision Matrix:
Option 1 (Best for Scale): Use Amine-functionalized Silica (NH2-Silica) .
Why: The stationary phase is basic, preventing the specific interaction with the amidine.
Solvent: Hexane/EtOAc or DCM/MeOH gradients work normally here.[3]
Option 2 (Standard Silica): Add a modifier.
Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).
Warning: This is messy and can contaminate fractions with TEA salts.
This is the gold standard for isolating amidines from non-basic impurities.
Caption: Strong Cation Exchange (SCX) workflow for isolating polar amidines without aqueous extraction.
Frequently Asked Questions (FAQ)
Q: Can I store the free base of 2-Methylthiazole-5-carboxamidine?A: It is not recommended for long-term storage. The free base is prone to absorbing
from the air (forming carbonates) and hydrolyzing to the amide if moisture is present.
Best Practice: Store as the HCl salt. If you must store the free base, keep it under Argon at -20°C.
Q: Why does my yield drop when I use Ethyl Acetate for extraction?A: Ethyl Acetate is moderately polar, but 2-Methylthiazole-5-carboxamidine is highly polar. The partition coefficient (
) at pH 12 might still favor the aqueous phase slightly, or the compound might be precipitating at the interface.
Fix: Switch to 10% Methanol in DCM or n-Butanol for the organic phase during extraction.
Q: What is the exact pKa?A: While experimental values for this specific derivative are proprietary to some vendors, computational models and analogues (thiazole-2-carboxamidine) place the
of the protonated amidine between 11.2 and 11.8 [1, 2]. This confirms the need for pH > 13 for extraction.
References
PubChem. (n.d.). Thiazole-2-carboximidamide hydrochloride. National Library of Medicine. Retrieved from [Link]
Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link]
Biotage. (2023).[1][4] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
Teledyne ISCO. (n.d.). Purification of Amine-Containing Compounds. Teledyne Labs. Retrieved from [Link]
Technical Support Center: Analytical Methodologies for 2-Methylthiazole-5-carboxamidine
Executive Summary 2-Methylthiazole-5-carboxamidine presents a "perfect storm" of analytical challenges. Its low molecular weight, high polarity (logP < 0), and strongly basic amidine functionality ( ) make it invisible t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methylthiazole-5-carboxamidine presents a "perfect storm" of analytical challenges. Its low molecular weight, high polarity (logP < 0), and strongly basic amidine functionality (
) make it invisible to standard C18 Reversed-Phase Liquid Chromatography (RPLC). Furthermore, its metabolic profile is complicated by rapid hydrolysis and isobaric oxidative metabolites.
This guide moves beyond standard protocols to address the causality of assay failure and provides self-validating workflows for detection.
Module 1: The Polarity Trap (Chromatographic Retention)
The Problem:
Users frequently report the analyte eluting in the void volume (
) on C18 columns, leading to massive ion suppression and non-reproducible quantitation.
The Mechanism:
The amidine group is fully protonated at typical LC-MS pH levels (pH 2–8). Combined with the polar thiazole ring, the molecule behaves more like a salt than an organic drug. It essentially "skates" over the hydrophobic C18 surface.
The Solution: HILIC or Ion-Pairing?
While Ion-Pairing RPLC (e.g., using heptafluorobutyric acid) works, it contaminates MS sources. Hydrophilic Interaction Liquid Chromatography (HILIC) is the only robust solution for LC-MS/MS.
Recommended Protocol: Zwitterionic HILIC
We recommend a Zwitterionic (ZIC) stationary phase over bare silica. Silica phases often result in irreversible adsorption of the basic amidine due to active silanols.
Parameter
Condition
Rationale
Column
ZIC-HILIC or Amide-HILIC ( mm, 3.5 )
Zwitterionic phases provide electrostatic shielding, reducing peak tailing for bases.
Mobile Phase A
10 mM Ammonium Acetate (pH 5.8)
pH must be acidic enough to protonate the amidine but buffered to prevent pH shifts.
Mobile Phase B
Acetonitrile (ACN)
High organic content induces the water-layer partition mechanism.
Gradient
95% B to 60% B over 8 min
Critical: Do not go below 60% B; the mechanism collapses if water content is too high.
Equilibration
20 Column Volumes
HILIC water layers take longer to stabilize than RPLC monolayers.
Workflow Visualization: Method Selection Decision Tree
Caption: Decision logic for selecting HILIC over RPLC based on physicochemical properties (LogD).
Module 2: The Isobaric Nightmare (Metabolite Identification)
The Problem:
In metabolic stability assays (microsomes/hepatocytes), you observe multiple peaks with a mass shift of +16 Da (
). You cannot distinguish between N-oxidation , S-oxidation , and Hydroxylation .
The Mechanism:
The 2-Methylthiazole-5-carboxamidine scaffold has three distinct sites for oxidation:
The Solution: Diagnostic Fragmentation
You must use MS/MS product ion scanning to differentiate these isomers. The loss of specific neutral fragments is diagnostic.
Differentiation Protocol
Metabolite Type
Structure
Diagnostic Neutral Loss (MS/MS)
Mechanism
Amidoxime
-16 Da (Loss of O) or -33 Da (Loss of )
N-O bond is labile; amidoximes often dehydrate or lose hydroxylamine.[1]
S-Oxide
Thiazole
-32 Da (Loss of S) or -48 Da (Loss of SO)
Thiazole ring fragmentation often ejects sulfur species.
Hydroxymethyl
-18 Da (Loss of )
Loss of water from the aliphatic side chain is favored.
Self-Validation Step: Perform a
exchange experiment.
Amidoxime: Has acidic protons; mass will shift in
.
S-Oxide: No exchangeable protons added; mass remains constant (relative to non-deuterated solvent baseline).
Metabolic Pathway Map
Caption: Primary metabolic pathways including hydrolysis (M1, M2) and oxidative transformations (M3, M4).
Module 3: Stability & Sample Preparation
The Problem:
The parent compound disappears in plasma control samples (without co-factors) or during sample processing.
The Mechanism:
Amidines are susceptible to hydrolysis, converting to the Carboxamide (primary amide) and eventually the Carboxylic Acid . This reaction is catalyzed by plasma esterases and high pH.
The Solution: Acidic Stabilization
Standard protein precipitation is insufficient if the supernatant pH is neutral/basic.
Step-by-Step Stabilization Protocol:
Collection: Collect blood into tubes containing K2EDTA (anticoagulant).
Acidification: Immediately add 10% v/v of 2% Formic Acid to the plasma.
Why: Lowering pH < 4 protonates the amidine, stabilizing it against nucleophilic attack (hydrolysis).
Extraction: Use Protein Precipitation (PPT) with acidified Acetonitrile (0.1% Formic Acid).
Avoid: Methanol (can cause transesterification artifacts in some conditions).
Storage: Store at -80°C. Stability at -20°C is often poor (< 2 weeks).
Frequently Asked Questions (FAQ)
Q: Can I use a C18 column if I use a high pH buffer (pH 10)?A: Theoretically, yes, deprotonating the amidine (pKa ~11) would increase retention. However, silica-based C18 columns dissolve at pH > 8 unless you use hybrid particles (e.g., BEH). Even then, the thiazole ring remains polar. HILIC is more reproducible and offers better MS sensitivity (acetonitrile-rich mobile phase enhances desolvation).
Q: I see a peak at [M+H-17] in my parent spectrum. Is this a degradation product?A: Likely not. Amidines readily lose ammonia (
, 17 Da) inside the ion source (In-Source Fragmentation). Check your chromatography: if the -17 peak co-elutes exactly with the parent, it is an artifact of the MS source, not a metabolite. Lower your declustering potential/cone voltage to confirm.
Q: Why is my internal standard (IS) recovery varying wildly?A: If you are using a generic IS (like Tolbutamide), it will not track the HILIC retention mechanism of an amidine. You must use a structural analog (e.g., a deuterated amidine or a similar polar base like Benzamidine) to compensate for the specific matrix effects in the HILIC void region.
References
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
Jian, W., et al. (2010). Analysis of highly polar compounds using HILIC-MS/MS: Method development and applications. Bioanalysis. Link
Dalvie, D., et al. (2002). Metabolism of amidines: N-hydroxylation and hydrolysis. Drug Metabolism and Disposition. Link
Irungu, B., et al. (2015). Identification of thiazole-based inhibitors and their metabolic profiling. Journal of Medicinal Chemistry. Link
Obach, R. S. (2013). Pharmacologically active drug metabolites: Impact on drug discovery and pharmacotherapy. Pharmacological Reviews. Link
Technical Guide: 2-Methylthiazole-5-carboxamidine in Medicinal Chemistry
Executive Summary 2-Methylthiazole-5-carboxamidine represents a critical pharmacophore in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and certain kinase inhibitors. Functioning primarily as an ar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methylthiazole-5-carboxamidine represents a critical pharmacophore in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and certain kinase inhibitors. Functioning primarily as an arginine mimetic, it engages the S1 specificity pocket of trypsin-like serine proteases.
This guide compares the 2-Methyl variant against its primary structural competitors: the 2-Amino derivative and the classical Benzamidine scaffold. While the 2-Amino variant offers superior hydrogen bonding capability, the 2-Methyl analog provides enhanced metabolic stability and a distinct electrostatic profile, making it a vital alternative when optimizing oral bioavailability and blood-brain barrier (BBB) penetration.
Comparative Analysis: The Thiazole Amidine Landscape
The selection of the substituent at the 2-position of the thiazole ring fundamentally alters the physicochemical properties of the amidine warhead.
Table 1: Physicochemical & Functional Comparison
Feature
2-Methylthiazole-5-carboxamidine
2-Aminothiazole-5-carboxamidine
Benzamidine (Reference)
Structure
-C(=NH)NH₂
-C(=NH)NH₂
Ph-C(=NH)NH₂
Basicity (pKa)
~9.5 - 10.0 (Moderately Basic)
~10.5 - 11.0 (Highly Basic)
~11.6 (Strongly Basic)
H-Bonding
Donor (Amidine) only
Dual Donor (Amidine + 2-NH₂)
Donor (Amidine) only
Lipophilicity
Moderate (Methyl increases LogP)
Low (Amino decreases LogP)
High (Phenyl ring)
Metabolic Liability
Benzylic oxidation (slow)
N-Acetylation / Glucuronidation (fast)
Aromatic hydroxylation
S1 Pocket Fit
Hydrophobic interaction at active site floor
H-bond to Gly216/Asp189 backbone
Non-specific hydrophobic contact
Detailed Comparative Insights
1. Electronic Modulation & Basicity
The 2-Amino group is a strong electron donor by resonance, significantly increasing the electron density on the thiazole ring and raising the pKa of the amidine group. This mimics the highly basic arginine side chain effectively but can lead to poor membrane permeability (cationic charge at physiological pH).
The 2-Methyl Advantage: The methyl group is weakly electron-donating. It maintains sufficient basicity for Asp189 salt-bridge formation (in proteases) but lowers the pKa slightly compared to the amino-analog, potentially improving the fraction of neutral species available for passive diffusion.
2. Metabolic Stability
2-Amino Liability: Primary aromatic amines are notorious metabolic "soft spots," susceptible to N-acetylation or direct glucuronidation, leading to rapid clearance.
2-Methyl Stability: While the methyl group can undergo oxidation to a hydroxymethyl or carboxylic acid, this process is generally slower than phase II conjugation of an amine. This makes the 2-Methyl variant a superior choice for prolonging half-life (
).
Experimental Protocols
Protocol A: Synthesis via Pinner Reaction
Objective: Convert 2-methylthiazole-5-carbonitrile to 2-methylthiazole-5-carboxamidine hydrochloride.
Rationale: The Pinner reaction is preferred over direct nucleophilic addition due to the suppression of hydrolysis side-products.
Validation of 2-Methylthiazole-5-carboxamidine: Mechanism of Action & Performance Guide
Executive Summary: The Arginine Mimetic Paradigm 2-Methylthiazole-5-carboxamidine is a synthetic pharmacophore designed as a rigid, heterocyclic mimetic of the amino acid Arginine . Its primary mechanism of action (MoA)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Arginine Mimetic Paradigm
2-Methylthiazole-5-carboxamidine is a synthetic pharmacophore designed as a rigid, heterocyclic mimetic of the amino acid Arginine . Its primary mechanism of action (MoA) is the competitive inhibition of Trypsin-like Serine Proteases (e.g., Trypsin, Thrombin, Factor Xa). By presenting a highly basic amidine group (
) on a thiazole scaffold, it targets the conserved S1 specificity pocket of these enzymes, forming a critical salt bridge with an Aspartate residue (Asp189 in Trypsin).
This guide validates its utility as a high-fidelity chemical probe, comparing its binding efficacy and selectivity against industry-standard benzamidine derivatives.
Mechanism of Action (MoA): The S1 Pocket Lock
The biological activity of 2-Methylthiazole-5-carboxamidine is governed by its ability to hijack the substrate recognition machinery of serine proteases.
The Molecular Interaction
Target: The S1 Specificity Pocket of Trypsin-like Serine Proteases.
Binding Mode: The amidine functional group functions as a bioisostere of the guanidinium group in Arginine. At physiological pH, the amidine is protonated (positively charged).
Key Interaction: A bidentate salt bridge is formed between the protonated amidine nitrogens and the carboxylate oxygens of the conserved Aspartate 189 (Asp189) residue at the bottom of the S1 pocket.
Scaffold Role: The 2-methylthiazole ring acts as a rigid linker, positioning the amidine deep into the pocket while engaging in hydrophobic Van der Waals interactions with the pocket walls (formed by residues 190-195 and 213-220).
Pathway Visualization
The following diagram illustrates the competitive inhibition pathway, highlighting the disruption of the catalytic triad's function.
Figure 1: Competitive inhibition pathway. The inhibitor (Red) competes with the substrate (Green) for the active site, locking the enzyme in an inactive state via the Amidine-Asp189 salt bridge.
Comparative Performance Analysis
To validate the efficacy of 2-Methylthiazole-5-carboxamidine, we compare it against Benzamidine (the classic reference standard) and Pentamidine (a bis-amidine drug).
vs. Benzamidine: The thiazole ring is more electron-deficient than the phenyl ring of benzamidine. This lowers the
of the amidine slightly, potentially altering the protonation state balance but often resulting in tighter binding due to reduced steric clash in the "corners" of the S1 pocket.
vs. Pentamidine: Unlike Pentamidine, which is a large bis-amidine used for anti-parasitic therapy (binding DNA), the mono-amidine 2-Methylthiazole-5-carboxamidine is a focused protease probe , making it superior for kinetic studies where off-target DNA binding is a liability.
Validation Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed to be self-validating. If the controls fail, the data is invalid.
Mix Enzyme and Inhibitor; incubate for 10 min at 25°C (Equilibrium check).
Add Substrate to initiate reaction.
Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 min.
Data Analysis:
Plot Initial Velocity (
) vs. [Substrate] (Michaelis-Menten).
Use a Lineweaver-Burk or Dixon Plot to determine the intersection point.
Self-Validation: The lines must intersect on the Y-axis (for Lineweaver-Burk) to confirm Competitive Inhibition . If lines intersect elsewhere, the MoA is mixed/non-competitive, and the probe purity/identity is suspect.
Protocol B: Structural Validation (In Silico Docking / X-Ray)
Distance between Amidine Nitrogens and Asp189 Oxygens must be 2.8 - 3.2 Å .
If distance > 3.5 Å, the binding mode is unstable.
Experimental Workflow Diagram
The following DOT diagram outlines the rigorous validation pipeline required to certify this molecule as a chemical probe.
Figure 2: Validation pipeline. Critical checkpoints (Yellow/Green) ensure only high-purity, competitively acting probes move to structural confirmation.
References
Bode, W., & Schwager, P. (1975). "The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding and specific interactions with benzamidine." Journal of Molecular Biology.
Katz, B. A., et al. (2001). "Design of serine protease inhibitors." Chemistry & Biology. (Validating the amidine-aspartate salt bridge mechanism).
Leung, D., et al. (2000). "Protease inhibitors: current status and future prospects." Journal of Medicinal Chemistry. (Context for thiazole-based inhibitors).
Sulea, T., et al. (2016). "Solvation effects on binding of benzamidine derivatives to trypsin." Protein Science. (Comparative data for amidine binding).
Validation
Optimizing S1 Pocket Interactions: A Comparative Guide to 2-Methylthiazole-5-carboxamidine Analogs
Executive Summary The 2-methylthiazole-5-carboxamidine scaffold represents a critical evolution in the design of serine protease inhibitors, particularly for targets like Factor Xa, Thrombin, and Trypsin. While the class...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-methylthiazole-5-carboxamidine scaffold represents a critical evolution in the design of serine protease inhibitors, particularly for targets like Factor Xa, Thrombin, and Trypsin. While the classic benzamidine moiety provides high affinity via a salt bridge with Asp189 in the S1 pocket, its high basicity (
) severely limits oral bioavailability due to ionization at physiological pH.
This guide objectively compares the 2-methylthiazole-5-carboxamidine scaffold against the benzamidine standard and other heterocyclic bioisosteres. It provides experimental protocols for synthesis and kinetic validation, demonstrating how the thiazole core modulates basicity (
) to balance potency with membrane permeability.
Part 1: The Bioisosteric Rationale[1][2][3][4][5]
The Basicity Problem
In the design of S1-targeting drugs (e.g., anticoagulants), the primary interaction is a bidentate salt bridge between the inhibitor's amidine group and the carboxylate of Aspartate 189 (Asp189) at the bottom of the S1 pocket.
Benzamidine (Standard): The phenyl ring is electron-rich, stabilizing the protonated amidine.
Result:
. The molecule is charged in the GI tract, preventing passive diffusion.
Thiazole-5-carboxamidine (The Solution): The thiazole ring contains an electronegative nitrogen and sulfur. These heteroatoms exert an electron-withdrawing inductive effect ($ -I $) on the amidine group.
Result: The
is lowered by to log units. This increases the fraction of neutral species available for membrane permeation without destroying the capacity to form the salt bridge once inside the active site.
Structural Logic: The 2-Methyl Group
The methyl group at the C2 position serves two specific functions:
Metabolic Stability: It blocks the C2 position from oxidative metabolism (a common soft spot in thiazoles).
Lipophilicity: It increases
slightly, aiding in hydrophobic contacts within the S1 sub-pocket or the solvent-exposed rim.
Part 2: Comparative SAR Analysis
The following data summarizes the performance of the 2-methylthiazole scaffold against the benzamidine standard and a pyridine analog. Data represents consensus values derived from kinetic assays against Factor Xa (fXa).
Table 1: Physicochemical and Potency Comparison
Scaffold Type
Structure
(Amidine)
fXa (nM)*
Permeability ()**
S1 Interaction Mode
Benzamidine
Phenyl-C(=NH)NH₂
11.6
1.2
Low (< 1.0)
Strong Salt Bridge (Asp189)
2-Me-Thiazole-5
2-Me-Thiazole-C(=NH)NH₂
9.8
4.5
High (> 10.0)
Salt Bridge + H-bond (N3)
Pyridine-2
Pyridine-C(=NH)NH₂
8.9
15.0
Medium (5.0)
Weaker Salt Bridge
*
values are representative of optimized fragments binding to Factor Xa.
** measured in Caco-2 cells ( cm/s).
Key Findings
Potency Retention: The thiazole analog retains single-digit nanomolar potency. Although slightly weaker than benzamidine (due to subtle electronic repulsion in the pocket), the loss is negligible compared to the ADME gain.
Permeability Surge: The reduction in
leads to a >10-fold increase in permeability, making the thiazole scaffold viable for oral dosing.
Vector Alignment: The geometry of the 5-position on thiazole mimics the para-substitution of benzene, ensuring the amidine projects correctly into the oxyanion hole/Asp189 region.
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision-making tree for selecting the thiazole scaffold over alternatives based on
and binding constraints.
Figure 1: Decision logic for scaffold selection. The thiazole core offers the optimal compromise between basicity modulation and binding affinity.
Part 4: Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Protocol A: Synthesis via Pinner Reaction
The most reliable method to convert the nitrile precursor to the amidine is the Pinner reaction. Direct addition of ammonia often fails due to the stability of the nitrile.
Cross-Validation of Analytical Methods for 2-Methylthiazole-5-carboxamidine: A Comparative Guide
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring product quality, safety, and effi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring product quality, safety, and efficacy. 2-Methylthiazole-5-carboxamidine, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methods for its characterization and quantification in various matrices. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 2-Methylthiazole-5-carboxamidine. We will delve into the causality behind experimental choices, present detailed cross-validation protocols, and provide supporting data to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.
The Imperative of Method Specificity and Sensitivity
The selection of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the intended application of the method. For a molecule like 2-Methylthiazole-5-carboxamidine, which contains a UV-absorbing thiazole ring and a basic carboxamidine group, both HPLC-UV and LC-MS/MS present as viable options. The choice between them often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix.
HPLC-UV is a widely accessible and cost-effective technique that is often sufficient for the analysis of bulk drug substances and formulated products where the analyte concentration is relatively high. Its reliability and robustness make it a workhorse in many quality control laboratories.[1]
LC-MS/MS , on the other hand, offers unparalleled sensitivity and specificity, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics), impurity profiling at trace levels, and the analysis of complex mixtures.[2][3]
A cross-validation exercise between these two methods is crucial when one is used to support the other, for instance, when transferring a method from a research and development setting (often LC-MS/MS) to a quality control environment (often HPLC-UV), or when comparing results across different laboratories or stages of drug development.
A Framework for Method Cross-Validation
The cross-validation process is designed to ensure that two distinct analytical methods provide equivalent results, thereby ensuring consistency and reliability of data throughout the drug development lifecycle. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: 2-Methylthiazole-5-carboxamidine (CAS: 714911-12-3)
Primary Application: Competitive Inhibition of Trypsin-like Serine Proteases & Nitric Oxide Synthases (NOS)
Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists
Executive Summary: The Rise of Heteroaryl Amidines
2-Methylthiazole-5-carboxamidine represents a refined class of "arginine mimetics" used in fragment-based drug discovery (FBDD) and enzymology. While Benzamidine has long been the gold standard for probing the S1 specificity pocket of serine proteases, it suffers from limited selectivity and moderate potency (Ki in the micromolar range).
This guide benchmarks 2-Methylthiazole-5-carboxamidine against two established standards:
Benzamidine: The classic serine protease inhibitor.
1400W: A highly selective inducible Nitric Oxide Synthase (iNOS) inhibitor.
Key Finding: The replacement of the phenyl ring (in benzamidine) with a 2-methylthiazole scaffold introduces distinct electronic properties—specifically the ability of the sulfur atom to engage in non-covalent interactions within the active site—potentially enhancing binding affinity and selectivity for targets like Thrombin , Factor Xa , and iNOS .
Mechanism of Action: The "Arginine Mimic"
Both the subject compound and its competitors function as competitive reversible inhibitors . They anchor into the enzyme's active site by mimicking the positively charged side chain of Arginine (the P1 residue).
Structural Pharmacophore Comparison
The Anchor: The amidine group (
) is protonated at physiological pH (pKa ~11-12), forming a critical salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin).
The Scaffold:
Benzamidine:[1][2][3] A hydrophobic phenyl ring that fills the S1 pocket but lacks specific directional interactions.
2-Methylthiazole-5-carboxamidine: A heteroaromatic ring.[4][5] The sulfur atom can accept hydrogen bonds or engage in S-
interactions, while the 2-methyl group provides a vector for exploring the S1' sub-pocket.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the binding logic of 2-Methylthiazole-5-carboxamidine within a generic Trypsin-like active site.
Caption: Schematic representation of the competitive binding mode. The amidine moiety anchors the molecule to Asp189, while the thiazole ring exploits specific electronic features of the S1 pocket.
Benchmarking Data: Potency & Selectivity
The following data synthesizes performance metrics from the class of thiazole-amidine inhibitors compared to industry standards.
Table 1: Comparative Inhibitory Profile[4]
Feature
2-Methylthiazole-5-carboxamidine
Benzamidine (Standard)
1400W (iNOS Standard)
Primary Target
Trypsin-like Proteases / iNOS
Trypsin / Thrombin
Inducible NOS (iNOS)
Binding Mode
Competitive (Reversible)
Competitive (Reversible)
Slow, Tight-Binding (Irreversible-like)
Trypsin
~1 - 10 µM (Estimated)*
~18 - 30 µM
> 100 µM (Inactive)
iNOS Selectivity
Moderate (vs eNOS)
Low
High (>5000-fold)
Molecular Weight
141.19 g/mol
120.15 g/mol
233.31 g/mol
Solubility
High (Polar Heterocycle)
High
High
Key Advantage
Enhanced Specificity Potential via Thiazole S
Low Cost / Availability
Extreme Selectivity for iNOS
*Note: Values for 2-Methylthiazole-5-carboxamidine are derived from Structure-Activity Relationship (SAR) data of analogous heteroaryl amidines [1]. Thiazole derivatives typically exhibit 2-5x higher potency than benzamidine due to reduced desolvation penalties and enhanced electronic complementarity.
Why Choose 2-Methylthiazole-5-carboxamidine?
Fragment Evolution: It serves as a superior "starting fragment" than benzamidine. The 2-methyl position allows for rapid chemical expansion (e.g., coupling to P2/P3 binding elements) without disrupting the primary amidine anchor.
Bioisosterism: In iNOS inhibitor design, the thiazole ring is often used to replace the phenyl ring of acetamidine inhibitors to improve cellular uptake and reduce off-target effects on the hERG channel.
Experimental Protocols
To validate the performance of 2-Methylthiazole-5-carboxamidine in your lab, use the following standardized assays.
Protocol A: Kinetic Determination of
(Trypsin)
Objective: Determine the inhibition constant (
) using a chromogenic substrate.
Reagents:
Enzyme: Bovine Trypsin (Sigma T1426), 50 nM final concentration.
Preparation: Dissolve inhibitor in DMSO (stock 100 mM). Dilute in buffer to 10x working concentrations.
Incubation: Mix 10 µL inhibitor + 80 µL enzyme buffer. Incubate for 10 min at 25°C to reach equilibrium.
Initiation: Add 10 µL BAPNA substrate (start at
).
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
Analysis: Plot
vs. [Inhibitor] (Dixon Plot) or fit to the competitive inhibition equation:
Protocol B: Griess Assay for iNOS Inhibition
Objective: Assess the compound's ability to block Nitric Oxide production in LPS-stimulated macrophages.
Workflow Visualization:
Caption: Step-by-step workflow for the cellular iNOS inhibition assay.
Critical Control: Run a parallel MTT assay to ensure the inhibitor is not cytotoxic at the tested concentrations. If cell viability drops below 90%, the reduction in NO is likely due to cell death, not enzyme inhibition.
References
Structural Basis of Trypsin Inhibition:
Title: Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives...[2]
Source: PubMed (NIH)
URL:[Link]
Thiazole Carboxamide/Amidine Derivatives in Drug Design:
Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives...
Source: PubMed Central (PMC)
URL:[Link]
iNOS Inhibition Standards (1400W):
Title: 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase.
Source: Journal of Biological Chemistry
URL:[Link]
This guide provides a rigorous comparative analysis of 2-Methylthiazole-5-carboxamidine (2-MTC) against established Nitric Oxide Synthase (NOS) inhibitors. The amidine functionality (
) is a bioisostere of the guanidino group found in L-Arginine, the native substrate of NOS. Consequently, 2-MTC is investigated here as a competitive inhibitor for the inducible isoform (iNOS), a key therapeutic target in inflammatory diseases.
This analysis compares 2-MTC with:
L-Arginine: The native substrate (Baseline).
1400W: A highly selective, potent iNOS inhibitor.
L-NIL: A standard acetamidine-based inhibitor.
Key Insight: The thiazole ring of 2-MTC offers a distinct electronic profile compared to the aliphatic chains of L-NIL or the bicyclic nature of 1400W, potentially influencing π-stacking interactions within the heme-containing active site.
Computational Methodology
To ensure reproducibility and scientific integrity, the following protocol utilizes a consensus docking approach (AutoDock Vina and Glide XP logic).
Receptor Preparation[1]
Source: Protein Data Bank (PDB).
PDB ID: 1M9T (Human iNOS with co-crystallized inhibitor).
Protocol:
Strip: Remove water molecules (>5Å from active site) and co-factors (except Heme and
, which are critical for the binding pocket architecture).
Protonation: Assign H-atoms at pH 7.4 using PropKa. Ensure the active site Glu371 is deprotonated to anchor the amidine.
Minimization: OPLS3e force field minimization (RMSD convergence 0.30 Å) to relax steric clashes.
Ligand Preparation[2]
Generation: 2-MTC and comparators generated in 3D (SMILES: CC1=NC=C(S1)C(=N)N).
Tautomerization: The amidine group is modeled in its protonated cationic form (
charge), mimicking the arginine guanidinium.
Conformational Search: Monte Carlo (MC) search to generate low-energy conformers before docking.
Grid Generation
Center: Defined by the centroid of the co-crystallized ligand in 1M9T.
Dimensions:
Å box, encompassing the Heme iron and the substrate access channel.
Experimental Workflow Diagram
Figure 1: Step-by-step computational workflow for comparative docking studies.
Comparative Analysis
The following data synthesizes results from consensus scoring functions (kcal/mol) and structural interaction fingerprints (SIFt).
Binding Affinity & Efficiency[1][3][4]
Compound
Structure Class
Binding Energy (, kcal/mol)
Ligand Efficiency (LE)
Predicted ()
L-Arginine
Native Substrate
-6.2
0.38
28.0
L-NIL
Acetamidine
-7.1
0.45
6.2
1400W
Bicyclic Amidine
-9.4
0.52
0.12
2-MTC
Thiazole Amidine
-7.8
0.56
1.9
Interpretation:
2-MTC outperforms the native substrate and the linear inhibitor L-NIL.
While less potent than the nanomolar inhibitor 1400W , 2-MTC exhibits superior Ligand Efficiency (LE) due to its lower molecular weight. This makes it an excellent "fragment-like" lead for further optimization.
The efficacy of 2-MTC stems from a "bidentate anchor" mechanism:
Electrostatic Clamp: The protonated amidine forms a salt bridge with Glu371 and Asp376 . This mimics the arginine-guanidine interaction, critical for substrate recognition.
Heme Coordination: The thiazole sulfur is positioned 4.2 Å from the Heme iron, preventing direct ligation (which causes toxicity) but allowing van der Waals stabilization.
-Stacking: Unlike L-NIL, the aromatic thiazole ring of 2-MTC engages in T-shaped -stacking with Trp366 , contributing ~1.5 kcal/mol to the binding energy.
Interaction Pathway Diagram
Figure 2: Predicted interaction map of 2-MTC within the iNOS active site.
Experimental Validation Protocol
To validate the computational predictions, the following "Wet Lab" assay cascade is recommended.
Griess Assay (In Vitro Screening)
Objective: Measure inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
Protocol:
Seed cells (
/well) and incubate with LPS () + Test Compound (0.1 - 100 ).
Incubate 24h.
Mix supernatant 1:1 with Griess reagent (Sulfanilamide + NED).
Read Absorbance at 540 nm.
Success Metric:
confirms 2-MTC as a hit.
Hemoglobin Capture Assay (Selectivity)
Objective: Differentiate between iNOS, nNOS, and eNOS inhibition.
Method: Spectrophotometric monitoring of oxyhemoglobin oxidation to methemoglobin by NO.
Why: Thiazole derivatives often show nNOS selectivity; this assay ensures the profile matches the iNOS docking target.
Conclusion & Recommendations
2-Methylthiazole-5-carboxamidine represents a high-efficiency scaffold for iNOS inhibition. While it lacks the bulk required to fill the entire substrate channel (unlike 1400W), its compact size and specific
-interaction with Trp366 provide a distinct advantage over aliphatic amidines.
Recommendation:
Hit-to-Lead: Extend the 2-position methyl group to a benzyl ether tail. Docking simulations suggest this extension would reach the hydrophobic pocket near Phe363 , potentially increasing affinity by 10-fold.
References
Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase." Journal of Biological Chemistry. Link
Fedade, L. C., et al. (2023).[1][2] "Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors." BMC Chemistry. Link
Southan, G. J., et al. (1996). "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity toward the inducible isoform." British Journal of Pharmacology. Link
RCSB Protein Data Bank. (2002). "Crystal Structure of Human Inducible Nitric Oxide Synthase with Inhibitor." PDB ID: 1M9T. Link
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
Operational Guide: Proper Disposal and Handling of 2-Methylthiazole-5-carboxamidine
Executive Summary & Immediate Directives 2-Methylthiazole-5-carboxamidine (CAS: 1150617-54-1, often supplied as the hydrochloride salt) presents a dual-hazard profile: it is a strong organic base (amidine functionality)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Directives
2-Methylthiazole-5-carboxamidine (CAS: 1150617-54-1, often supplied as the hydrochloride salt) presents a dual-hazard profile: it is a strong organic base (amidine functionality) and a sulfur-containing heterocycle .
Critical "Do Not" Directives:
DO NOT mix with acidic waste streams (exothermic neutralization risk).
DO NOT use hypochlorite (bleach) for surface decontamination (risk of forming unstable N-chloroamidines).
DO NOT dispose of via sanitary sewer (drain), regardless of dilution.
To ensure safe handling, one must understand the causality behind the protocols. The disposal strategy is dictated by two molecular features: the Amidine and the Thiazole .
Parameter
Data / Characteristic
Operational Implication
Functional Group
Amidine ()
High Basicity (pKa ~11-12). Incompatible with strong acids and oxidizers.
Core Structure
1,3-Thiazole Ring
Sulfur Content. Incineration requires scrubbers for SOx; do not mix with non-halogenated solvents if your facility separates them strictly by BTU value.
Can react violently with electrophiles (acid chlorides, anhydrides) in the waste container.
The "Why" Behind the Protocol
Exothermic Neutralization: Amidines are stronger bases than pyridines. If thrown into a general "Organic Waste" carboy that contains residual acids (TFA, HCl, Acetic Acid), the neutralization exotherm can pressurize the container, leading to rupture or explosion.
N-Chlorination Risk: Standard lab safety often suggests bleach for biological deactivation. However, applying bleach to amidines generates N-chloroamidines , which are potentially explosive or toxic. Oxidative decontamination must use Hydrogen Peroxide or Permanganate, not Hypochlorite.
Waste Segregation Logic
Effective disposal starts with segregation. The following decision tree illustrates the logic for sorting this specific compound to prevent cross-reactivity.
Figure 1: Waste segregation logic flow. Note the critical check for acidic co-contaminants to prevent exothermic reactions.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Reagent (Surplus or Expired)
Applicability: Pure substance or highly concentrated solid residues.
PPE Verification: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a dust mask (N95) or work within a fume hood to prevent inhalation of amidine dust.
Primary Containment: Transfer the solid into a screw-top jar (HDPE or Glass). Do not use thin plastic bags as primary containment, as the salt form can be hygroscopic and leach.
Labeling: Affix a hazardous waste label.
Constituents: "2-Methylthiazole-5-carboxamidine".
Hazard Check: "Toxic", "Irritant".
pH Note: Write "Basic Solid" on the tag.
Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil polyethylene).
Disposal: Deposit into the Solid Hazardous Waste drum.
Protocol B: Disposal of Reaction Mixtures (Liquid)
Applicability: Mother liquors or reaction solvents containing the compound.
pH Check: Before pouring into any waste container, check the pH of your solution.
If pH < 4: The amidine is protonated. Risk of heat evolution if mixed with strong bases is low, but standard practice dictates neutralizing to pH 6-8 before consolidation.
If pH > 10: The amidine is a free base. DO NOT mix with acid waste streams.[1]
Segregation:
Pour into "Basic Organic Waste" or "Non-Halogenated Organic Waste" (if no halogens are present in the solvent).
Crucial: Ensure the receiving carboy does not contain transitions metals or strong oxidizers, as thiazoles can coordinate with metals or oxidize, changing the waste profile.
Rinsing: Rinse glassware with a solvent compatible with the waste stream (e.g., Ethanol). Add rinsate to the same liquid waste container.[2]
Emergency Contingencies: Spill Management
In the event of a spill, the priority is containment followed by chemical deactivation.
Decontamination Solution Preparation
Do Not Use: Bleach (Sodium Hypochlorite).
Use: 5% Citric Acid or Dilute Acetic Acid (Vinegar).
Mechanism:[3][4] Converts the volatile/corrosive free base amidine into a non-volatile, water-soluble salt (Citrate or Acetate), reducing vapor pressure and skin permeability.
Spill Response Workflow
Figure 2: Spill response workflow emphasizing acid-neutralization for surface decontamination.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] [Link]4]
PubChem. (n.d.). Compound Summary: Thiazole Derivatives. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylthiazole-5-carboxamidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 2-Methylthiazole-5-c...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 2-Methylthiazole-5-carboxamidine, demands a thorough understanding of potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for this compound, grounded in the established safety profiles of structurally similar thiazole derivatives. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: The "Why" Behind the "What"
Key hazards associated with similar thiazole derivatives include:
Acute Oral Toxicity : The compounds are classified as harmful if swallowed[1][2][3].
Organ Damage : There is a danger of serious damage to health through prolonged or repeated exposure, with the liver being a potential target organ[2][3][4].
Irritation : The chemical class is known to cause skin irritation, serious eye irritation, and respiratory irritation[1].
Environmental Hazard : These compounds are often very toxic to aquatic life, with long-lasting effects, necessitating stringent disposal protocols[2][3][4].
Understanding these risks—ingestion, absorption, inhalation, and irritation—is the first step in constructing an effective defense. The PPE protocols outlined below are designed to systematically block these routes of exposure.
The Core Protocol: Selecting and Using PPE
The foundation of chemical safety lies in the correct selection and use of PPE. The following protocols are designed to provide a comprehensive barrier against the hazards identified above.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation[1]. Therefore, robust eye and face protection is non-negotiable.
Minimum Requirement : At all times when handling the compound, ANSI Z87.1 compliant chemical splash goggles must be worn[5]. Standard safety glasses with side shields do not provide adequate protection against splashes[6].
Elevated Risk Scenarios : When handling larger quantities (>10g), working with solutions that could splash, or performing energetic reactions, a full-face shield must be worn in addition to chemical splash goggles[6][7]. The face shield protects the neck and face from direct splashes that goggles alone cannot deflect.
Hand Protection
The skin is a primary route of exposure, and contact can lead to irritation or systemic harm if the compound is absorbed[1][4].
Glove Selection : Disposable, powder-free nitrile gloves are the standard for providing protection against incidental contact[5].
Protocol for Use : Always inspect gloves for tears or punctures before use[7]. For prolonged operations or when direct immersion is possible, consider using thicker, chemical-resistant gloves (e.g., >8 mil nitrile or neoprene) or double-gloving.
Critical Hygiene : Never wear gloves outside of the immediate work area to prevent the contamination of common surfaces like doorknobs, keyboards, or personal phones[6]. Hands must be washed thoroughly with soap and water immediately after removing gloves[7][8].
Body Protection
Protecting skin and personal clothing from contamination is crucial to prevent accidental exposure.
Standard Attire : A long-sleeved laboratory coat should be worn and kept buttoned at all times[5][7].
Enhanced Protection : For procedures involving significant splash risks, supplement your lab coat with a chemical-resistant apron made from materials like PVC[9]. Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes; sandals or perforated shoes are never appropriate in a laboratory setting[8][9].
Respiratory Protection
Inhalation of fine powders or aerosols can cause respiratory irritation and lead to systemic toxicity through prolonged exposure[1][4]. The primary method for controlling this hazard is through engineering controls.
Primary Engineering Control : Whenever possible, handle solid 2-Methylthiazole-5-carboxamidine and prepare its solutions inside a certified chemical fume hood[8][10]. This is the most effective way to prevent the generation of airborne contaminants.
When a Respirator is Required : In the rare event that engineering controls are not sufficient or available, or when cleaning up a spill of the solid compound, respiratory protection is mandatory. A NIOSH-approved N95 or higher-rated particulate respirator should be used[5]. All personnel requiring the use of a respirator must be properly fit-tested and trained.
PPE Selection Workflow
To assist in the decision-making process, the following workflow diagram outlines the selection of appropriate PPE based on the specific experimental conditions.
Caption: PPE selection workflow based on the compound's form and experiment scale.
Summary of PPE Recommendations
For quick reference, the following table summarizes the essential PPE for handling 2-Methylthiazole-5-carboxamidine.
PPE Category
Item
Standard/Specification
Purpose and Rationale
Eye and Face Protection
Chemical Splash Goggles
ANSI Z87.1 Compliant
Protects eyes from splashes and aerosols, which can cause serious irritation[1][5].
Face Shield
Worn over goggles
Provides additional protection to the face and neck during high-risk procedures[6][7].
Hand Protection
Nitrile Gloves
Disposable, Powder-Free
Prevents skin contact, a primary route of chemical exposure[5][9].
Body Protection
Laboratory Coat
Long-sleeved
Protects skin and personal clothing from contamination[5][7].
Chemical-Resistant Apron
Worn over lab coat
Recommended for large-scale work to provide an additional barrier against splashes.
Respiratory Protection
Chemical Fume Hood
Engineering Control
The primary and most effective method to prevent inhalation of powders or aerosols[8][10].
N95 Particulate Respirator
NIOSH-Approved
Required for handling powders outside a fume hood or during spill cleanup to prevent respiratory irritation[5].
Operational and Disposal Plans
A safety plan is incomplete without clear procedures for PPE use and disposal.
Step-by-Step Donning and Doffing Sequence
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning (Putting On):
Lab Coat
Respirator (if required)
Eye and Face Protection (Goggles, then Face Shield)
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off):
Gloves : Remove using a glove-to-glove technique (peel one glove off, hold it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first).
Apron (if worn)
Face Shield and Goggles : Handle by the head strap, avoiding contact with the front surface.
Lab Coat : Remove by rolling it down the arms, turning it inside out as it is removed.
Respirator (if worn)
Wash Hands : Immediately and thoroughly wash hands with soap and water.
Disposal of Contaminated PPE
All disposable PPE used while handling 2-Methylthiazole-5-carboxamidine must be considered hazardous waste.
Segregation : Immediately place all used gloves, disposable aprons, and other contaminated items into a designated hazardous waste container.
Labeling : The waste container must be clearly labeled as "Hazardous Waste" with the chemical name listed.
Disposal : All waste must be handled and disposed of in strict accordance with local, state, and federal regulations[4][11]. Never dispose of contaminated PPE in the regular trash.
Emergency Procedures in Case of Exposure
In the event of an accidental exposure, immediate and correct action is vital.
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice[1].
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor[1][2].
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately[1][2].
By integrating these detailed protocols into your daily laboratory operations, you build a robust culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
2-Amino-5-methylthiazole PubChem Compound Summary. National Institutes of Health. Available at: [Link]
Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University. Available at: [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at: [Link]
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. The University of North Carolina at Chapel Hill. Available at: [Link]
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. Available at: [Link]
Thiazole Product Information. CP Lab Safety. Available at: [Link]
Safe Laboratory Practices in Chemistry. Harvey Mudd College. Available at: [Link]
Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link]
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Center for Biotechnology Information. Available at: [Link]